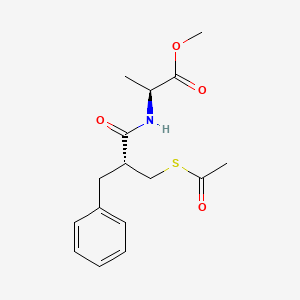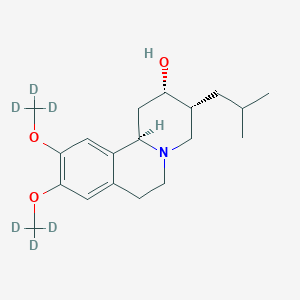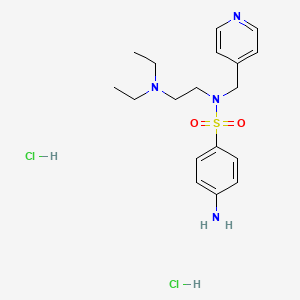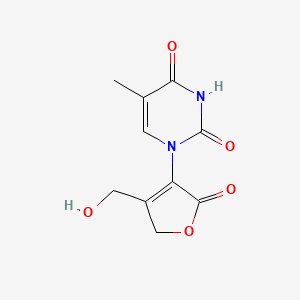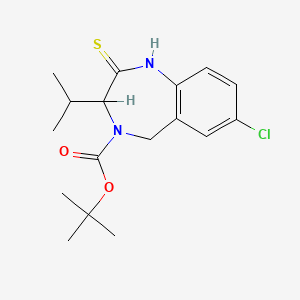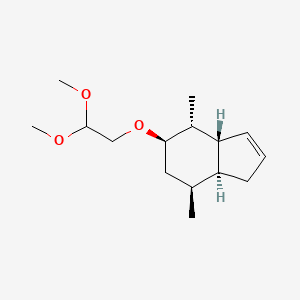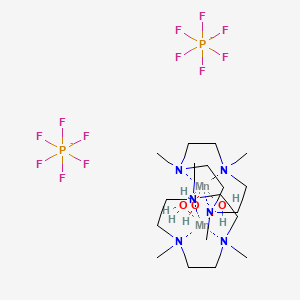
Bis(N,N',N''-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate)monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the European Community number 411-760-1 is known as Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate. This compound is a coordination complex that features manganese in a +4 oxidation state, coordinated by two triazacyclononane ligands and three oxo groups, with hexafluorophosphate as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’,N’‘-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate typically involves the reaction of manganese salts with N,N’,N’'-trimethyl-1,4,7-triazacyclononane in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxidation state and coordination environment .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The triazacyclononane ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state manganese complexes, while substitution reactions may result in the formation of new coordination complexes with different ligands .
科学研究应用
Chemistry
In chemistry, Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential use in imaging and diagnostic applications due to its paramagnetic properties. It is also being explored for its potential therapeutic effects in the treatment of certain diseases .
Industry
In industrial applications, this compound is used in the development of advanced materials, including high-performance polymers and coatings. Its unique coordination chemistry makes it a valuable component in the design of new materials with specific properties .
作用机制
The mechanism by which Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate exerts its effects involves the interaction of the manganese center with various molecular targets. The triazacyclononane ligands stabilize the high oxidation state of manganese, allowing it to participate in redox reactions and coordinate with other molecules. The hexafluorophosphate counterions help to balance the charge and maintain the overall stability of the complex .
相似化合物的比较
Similar Compounds
- Bis(1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate
- Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dichromium (IV) di(hexafluorophosphate) monohydrate
Uniqueness
Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate is unique due to its specific coordination environment and the presence of manganese in a +4 oxidation state. This gives it distinct redox properties and makes it particularly useful in catalytic applications. The triazacyclononane ligands provide additional stability and versatility compared to other similar compounds .
属性
CAS 编号 |
116633-52-4 |
|---|---|
分子式 |
C18H48F12Mn2N6O3P2-2 |
分子量 |
796.4 g/mol |
IUPAC 名称 |
manganese;1,4,7-trimethyl-1,4,7-triazonane;dihexafluorophosphate;trihydrate |
InChI |
InChI=1S/2C9H21N3.2F6P.2Mn.3H2O/c2*1-10-4-6-11(2)8-9-12(3)7-5-10;2*1-7(2,3,4,5)6;;;;;/h2*4-9H2,1-3H3;;;;;3*1H2/q;;2*-1;;;;; |
InChI 键 |
CZPFWXJMAXFDTE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CCN(CC1)C)C.CN1CCN(CCN(CC1)C)C.O.O.O.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mn].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


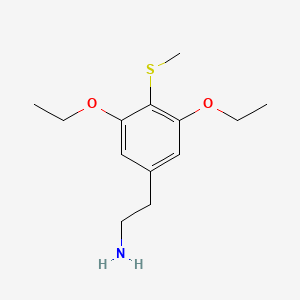
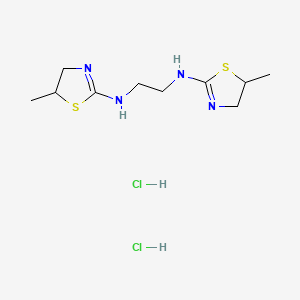
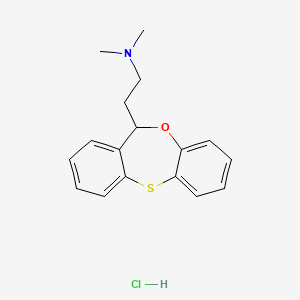
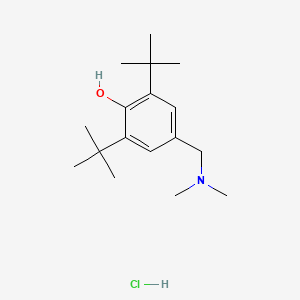
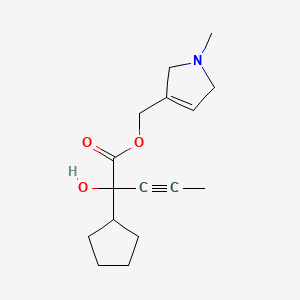
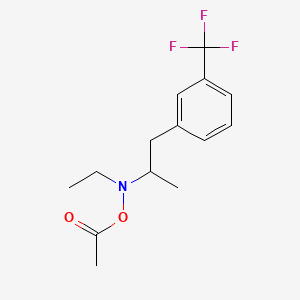
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
